

4-Methoxycarbonylphenyl chloroformate CAS number 31140-40-6

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Compound of Interest

Compound Name: 4-Methoxycarbonylphenyl chloroformate

Cat. No.: B1584442

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An In-depth Technical Guide to **4-Methoxycarbonylphenyl Chloroformate**

Introduction

4-Methoxycarbonylphenyl chloroformate, identified by CAS number 31140-40-6, is a highly reactive, bifunctional organic compound. Its structure, incorporating both a reactive chloroformate group and a methyl ester, establishes it as a critical and versatile reagent in advanced chemical synthesis. For researchers, scientists, and professionals in drug development, this molecule is not merely a building block but a sophisticated tool for molecular engineering. It serves as a pivotal intermediate for introducing carbonyl linkages, functionalizing complex molecules, and preparing analytes for sensitive chromatographic analysis. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and field-proven methodologies.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. These characteristics dictate its handling, storage, and optimal reaction conditions. The properties of **4-Methoxycarbonylphenyl chloroformate** are summarized below.

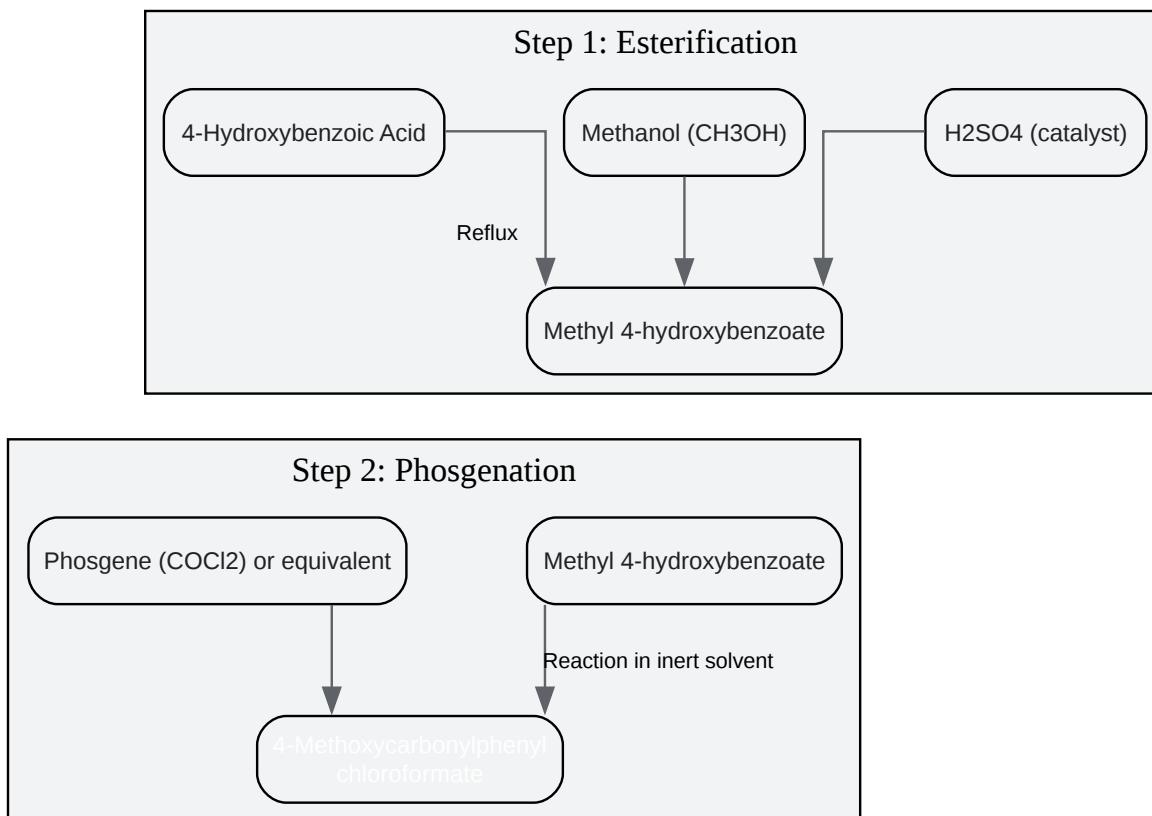
Property	Value	Reference(s)
CAS Number	31140-40-6	[1] [2]
Molecular Formula	C ₉ H ₇ ClO ₄	[1] [2]
Molecular Weight	214.60 g/mol	[1]
IUPAC Name	methyl 4-(chlorocarbonyl)oxybenzoate	[2]
Synonyms	Methyl 4-chlorocarbonyloxybenzoate, 4-Carbomethoxyphenyl chloroformate	[1] [2]
Appearance	Light yellow liquid	[3]
Boiling Point	49 °C @ 0.2 mmHg	[3]
Density	~1.255 g/mL at 25 °C	
Purity	Typically ≥95%	[4]

Synthesis and Manufacturing Pathway

The synthesis of **4-Methoxycarbonylphenyl chloroformate** is a multi-step process that begins with readily available precursors. The causality behind this pathway lies in the sequential functionalization of 4-hydroxybenzoic acid.

- **Esterification:** The first step is a classic Fischer esterification. 4-Hydroxybenzoic acid is reacted with methanol, typically under acidic catalysis (e.g., sulfuric acid), to protect the carboxylic acid as a methyl ester. This prevents unwanted side reactions at the carboxyl group in the subsequent step.[\[5\]](#) This reaction yields methyl 4-hydroxybenzoate.
- **Phosgenation:** The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then converted to a chloroformate. This is achieved by reacting it with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[\[6\]](#)[\[7\]](#) This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene. The result is the target molecule, **4-Methoxycarbonylphenyl chloroformate**.

The overall synthesis workflow can be visualized as follows:



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*Synthesis workflow for **4-Methoxycarbonylphenyl chloroformate**.*

Core Reactivity and Mechanism

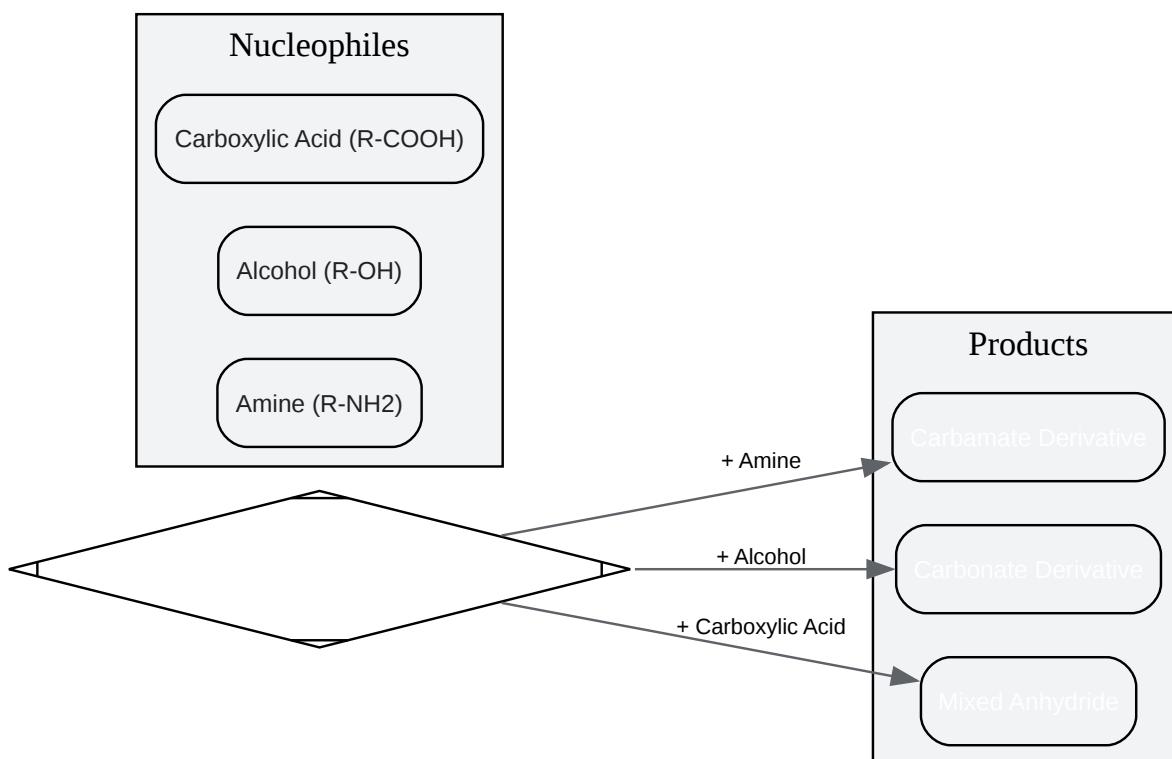
The utility of **4-Methoxycarbonylphenyl chloroformate** stems from the high reactivity of the chloroformate group, which behaves as an acyl chloride. It is a potent electrophile, readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a derivatizing agent and a linker in complex molecule synthesis.

Key reactions include:

- With Amines: Reacts with primary and secondary amines to form stable carbamate linkages.
[8]

- With Alcohols and Phenols: Reacts with alcohols or phenols to form carbonate esters.[8]
- With Carboxylic Acids: Reacts with carboxylic acids to generate mixed anhydrides, which are themselves reactive intermediates.[8]

These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.



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General reaction pathways of 4-Methoxycarbonylphenyl chloroformate.

Field-Proven Applications

The bifunctional nature of this reagent opens a vast landscape of applications, particularly in fields requiring precise molecular construction and analysis.

Drug Development and Medicinal Chemistry

In the synthesis of Active Pharmaceutical Ingredients (APIs), **4-Methoxycarbonylphenyl chloroformate** serves as a critical linker and building block.^[4] Its two distinct reactive sites—the highly reactive chloroformate and the less reactive methyl ester—allow for orthogonal chemical strategies. A molecule can first be coupled via the chloroformate group, with the methyl ester being hydrolyzed or transformed in a later synthetic step. This is invaluable for creating prodrugs, where a drug molecule is temporarily modified to improve its delivery or pharmacokinetic profile.

Polymer Science and Material Formulation

This chloroformate is used to functionalize polymers and synthesize advanced materials. By reacting it with polymers containing hydroxyl or amine groups, the methoxycarbonylphenyl moiety can be grafted onto the polymer backbone. This modification can introduce desirable properties such as enhanced UV resistance, as the aromatic ester group can absorb UV radiation.^[4]

Analytical Chemistry: Derivatization for GC-MS

One of the most powerful applications is its use as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS).^[8] Many biologically significant molecules, such as amino acids, organic acids, and phenols, are non-volatile and thermally unstable, making them unsuitable for direct GC analysis.

Derivatization with **4-Methoxycarbonylphenyl chloroformate** converts polar functional groups (-OH, -NH₂, -COOH) into larger, less polar, and more volatile ester and carbamate derivatives.^{[8][9][10]} This transformation is often rapid and can be performed in an aqueous medium, simplifying sample preparation.^{[9][11]} The resulting derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling highly sensitive and selective quantification of a wide range of metabolites.^[10]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common applications.

Protocol 1: Synthesis of a Carbamate Derivative

This protocol describes a general procedure for the reaction of **4-Methoxycarbonylphenyl chloroformate** with a primary amine.

Objective: To form a stable carbamate linkage for use in drug synthesis or as a protecting group.

Materials:

- **4-Methoxycarbonylphenyl chloroformate**
- Primary amine of choice
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or Pyridine (as base)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator, separatory funnel, standard glassware

Methodology:

- Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
- Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is critical to neutralize the HCl generated during the reaction.
- Reagent Addition: Dissolve **4-Methoxycarbonylphenyl chloroformate** (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. Maintaining a low temperature controls the exothermic reaction.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

- Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate derivative.

Protocol 2: Derivatization of Amino Acids for GC-MS Analysis

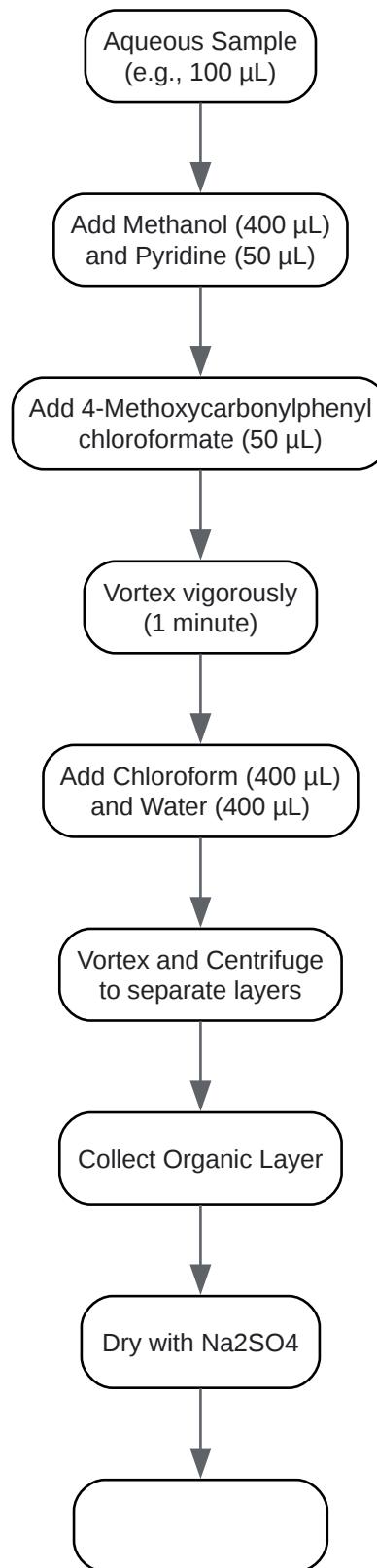
This protocol details the rapid derivatization of polar analytes in an aqueous sample.

Objective: To prepare volatile and thermally stable derivatives of amino acids for quantitative analysis by GC-MS.

Materials:

- Aqueous sample containing amino acids (e.g., hydrolyzed protein sample)
- Methanol
- Pyridine (as catalyst)
- **4-Methoxycarbonylphenyl chloroformate**
- Chloroform or other suitable extraction solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- GC vials

Methodology Workflow:



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Workflow for GC-MS derivatization.

- Sample Preparation: Place 100 μL of the aqueous sample into a microcentrifuge tube or suitable reaction vial.
- Solvent/Catalyst Addition: Add 400 μL of methanol and 50 μL of pyridine. Pyridine acts as a catalyst, accelerating the reaction of the chloroformate with the analyte's functional groups. [\[9\]](#)
- Derivatization: Add 50 μL of **4-Methoxycarbonylphenyl chloroformate**. Immediately cap the vial and vortex vigorously for 60 seconds. The reaction is nearly instantaneous.
- Extraction: Add 400 μL of chloroform and 400 μL of deionized water to the vial. Vortex again to ensure thorough mixing and extraction of the derivatized analytes into the organic phase.
- Phase Separation: Centrifuge the vial for 5 minutes to achieve clean separation of the aqueous and organic layers.
- Isolation: Carefully transfer the lower organic (chloroform) layer to a clean vial.
- Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
- Analysis: Transfer the dried organic solution to a GC autosampler vial for injection and analysis.

Safety, Handling, and Storage

The high reactivity of **4-Methoxycarbonylphenyl chloroformate** necessitates strict adherence to safety protocols. As with all chloroformates, it is classified as a hazardous substance.

Hazard Profile:

- Corrosive: Causes severe skin burns and serious eye damage.[\[3\]\[12\]](#)
- Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[\[3\]\[12\]](#)
- Reactivity: Reacts with water and is moisture-sensitive.[\[3\]](#) Contact with incompatible materials can lead to vigorous reactions.

Handling and Personal Protective Equipment (PPE):

- Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[3][13]
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[13][14]
- Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Storage and Stability:

- Temperature: Store in a refrigerator at 2-8°C for long-term stability.[15]
- Atmosphere: Keep containers tightly closed in a dry, cool, and well-ventilated area.[3][13] It is sensitive to moisture, which will hydrolyze the chloroformate group.
- Incompatibilities: Keep away from bases, strong oxidizing agents, alcohols, and amines, as these can trigger decomposition or vigorous reactions.[3][13]

Disposal:

- Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14] Do not dispose of it down the drain.

Conclusion

4-Methoxycarbonylphenyl chloroformate (CAS 31140-40-6) is a powerful and enabling reagent for the modern chemical scientist. Its well-defined reactivity, coupled with its bifunctional structure, provides a reliable platform for diverse applications ranging from the synthesis of novel pharmaceuticals to the sensitive detection of metabolites. By understanding its fundamental properties, reaction mechanisms, and handling requirements, researchers can safely and effectively leverage this compound to advance the frontiers of drug discovery, material science, and analytical chemistry.

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